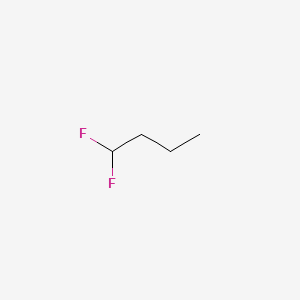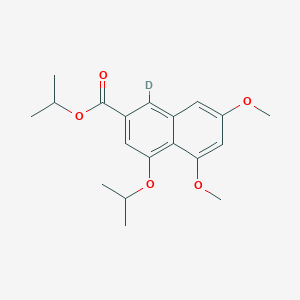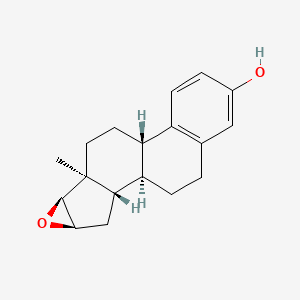
Estroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estroxide is a chemical compound known for its unique properties and applications in various fields. It is an epoxide, a type of organic compound that contains an oxygen atom bonded to two adjacent carbon atoms, forming a three-membered ring. This structure imparts significant reactivity to the compound, making it valuable in both industrial and research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Estroxide can be synthesized through the epoxidation of alkenes. One common method involves the reaction of an alkene with a peracid, such as peracetic acid or m-chloroperoxybenzoic acid (mCPBA), under mild conditions. The reaction typically proceeds at room temperature and yields the epoxide along with the corresponding carboxylic acid.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of large-scale reactors where the alkene is continuously fed into a reaction chamber containing the peracid. The reaction is carefully controlled to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the this compound product.
Analyse Chemischer Reaktionen
Types of Reactions: Estroxide undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form diols or other oxygenated products.
Reduction: Reduction of this compound typically yields alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the oxygen in the epoxide ring is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can open the epoxide ring under basic or acidic conditions.
Major Products Formed:
Oxidation: Diols or ketones.
Reduction: Alcohols.
Substitution: Various substituted alcohols or ethers, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Estroxide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactivity and ability to form cross-linked structures.
Wirkmechanismus
The mechanism of action of estroxide involves its high reactivity due to the strained three-membered ring. This strain makes the epoxide ring highly susceptible to nucleophilic attack, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants interacting with this compound.
Vergleich Mit ähnlichen Verbindungen
Styrene oxide: Another epoxide with similar reactivity but different applications.
Propylene oxide: Commonly used in the production of polyurethanes and other polymers.
Epichlorohydrin: Used in the synthesis of epoxy resins and other industrial chemicals.
Uniqueness of Estroxide: this compound is unique due to its specific structure and reactivity, which make it suitable for specialized applications in research and industry. Its ability to undergo a wide range of chemical reactions and form various products sets it apart from other epoxides.
Eigenschaften
CAS-Nummer |
472-56-0 |
|---|---|
Molekularformel |
C18H22O2 |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
(1R,2S,4R,6S,7S,10S)-7-methyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadeca-11(16),12,14-trien-14-ol |
InChI |
InChI=1S/C18H22O2/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16-17(18)20-16/h3,5,8,13-17,19H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17-,18+/m1/s1 |
InChI-Schlüssel |
XPXOJYZDBJGFEI-PNVOZDDCSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]4[C@H]2O4)CCC5=C3C=CC(=C5)O |
Kanonische SMILES |
CC12CCC3C(C1CC4C2O4)CCC5=C3C=CC(=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-tert-butylbicyclo[2.2.1]heptane](/img/structure/B14754855.png)
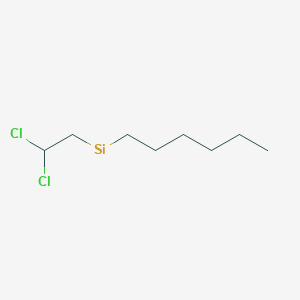
![4-[(2Z)-2-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]hydrazinyl]benzoic acid](/img/structure/B14754862.png)
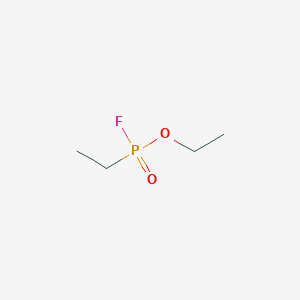
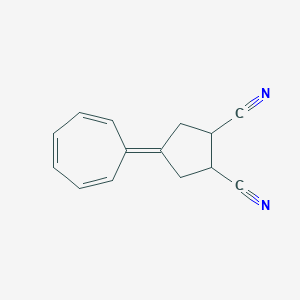
![3-Oxa-1,5,6,8-tetraazabicyclo[3.2.2]nonane](/img/structure/B14754893.png)
![acetic acid;(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]pentanedioic acid](/img/structure/B14754895.png)

![N-[2-Amino-5-(diethylamino)phenyl]acetamide](/img/structure/B14754898.png)
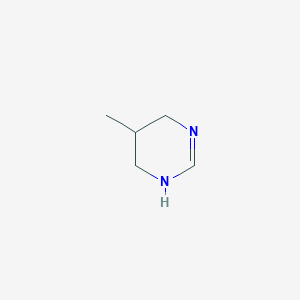

![6-Chloro-5-methoxybenzo[d]isoxazole](/img/structure/B14754906.png)
